molecular formula C11H5ClF3N5O2 B2527261 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 339018-06-3

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B2527261
CAS No.: 339018-06-3
M. Wt: 331.64
InChI Key: GDLYJTGNZHOVAP-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a complex organic compound with intriguing chemical properties This compound is characterized by its pyrazolo[3,4-d]pyrimidine backbone, which is linked to a pyridine ring with a chloro and trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Pyridine Ring: Starting with halogenated and trifluoromethylated precursors.

  • Construction of the Pyrazolo[3,4-d]pyrimidine Core: Through cyclization reactions.

  • Final Assembly: Using coupling reactions to attach the pyridine ring to the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

For large-scale production, optimized synthetic routes are employed to ensure high yield and purity. Industrial synthesis may utilize continuous flow reactors to control reaction conditions precisely, improving both efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo several types of chemical reactions, including:

  • Oxidation: It can be oxidized under specific conditions, often involving strong oxidizing agents.

  • Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: The chloro and trifluoromethyl groups allow for various substitution reactions, particularly nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

Reactions typically involve reagents like:

  • Strong bases: (e.g., sodium hydroxide, potassium carbonate)

  • Oxidizing agents: (e.g., potassium permanganate, hydrogen peroxide)

  • Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)

Major Products

The products formed depend on the specific reaction pathway chosen, often resulting in modified versions of the original compound, such as derivatives with different substituents or oxidized forms.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is explored for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential interaction with biological macromolecules, acting as a ligand in various binding studies.

Medicine

In medicine, it shows promise as a lead compound in drug discovery, particularly targeting specific enzymes and receptors involved in disease pathways.

Industry

Industrially, it can be used in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione often involves its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparing this compound with similar structures highlights its uniqueness:

  • 1-[3-chloro-5-(methyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The methyl group alters reactivity and binding characteristics.

  • 1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Substitution of chloro with bromo affects the electronic properties and reaction pathways.

Each variant showcases different chemical and biological properties, making 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione a standout in its class.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N5O2/c12-6-1-4(11(13,14)15)2-16-8(6)20-7-5(3-17-20)9(21)19-10(22)18-7/h1-3H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLYJTGNZHOVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C3=C(C=N2)C(=O)NC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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